molecular formula C5H10OS B13585491 [(2R)-oxolan-2-yl]methanethiol

[(2R)-oxolan-2-yl]methanethiol

Cat. No.: B13585491
M. Wt: 118.20 g/mol
InChI Key: HZEQZXCNBJSQCS-RXMQYKEDSA-N
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Description

[(2R)-oxolan-2-yl]methanethiol is an organosulfur compound characterized by the presence of a thiol group attached to a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-oxolan-2-yl]methanethiol typically involves the thiolation of oxirane derivatives. One common method is the reaction of (2R)-oxirane with hydrogen sulfide in the presence of a catalyst. The reaction conditions often include moderate temperatures and pressures to facilitate the formation of the thiol group.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. Catalysts such as metal oxides or supported catalysts are employed to enhance the reaction rate and yield. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(2R)-oxolan-2-yl]methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of thioethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and bases are employed in substitution reactions.

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Alcohols.

    Substitution: Thioethers.

Scientific Research Applications

[(2R)-oxolan-2-yl]methanethiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its role in cellular signaling and metabolism.

    Medicine: Explored for its potential therapeutic properties, including antioxidant and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of [(2R)-oxolan-2-yl]methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, modulating their activity. This compound can also participate in redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Methanethiol: A simpler thiol with a similar sulfur-containing functional group.

    Ethanethiol: Another thiol with an ethyl group instead of the oxolan ring.

    Propane-1-thiol: A thiol with a propane backbone.

Uniqueness

[(2R)-oxolan-2-yl]methanethiol is unique due to its tetrahydrofuran ring structure, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C5H10OS

Molecular Weight

118.20 g/mol

IUPAC Name

[(2R)-oxolan-2-yl]methanethiol

InChI

InChI=1S/C5H10OS/c7-4-5-2-1-3-6-5/h5,7H,1-4H2/t5-/m1/s1

InChI Key

HZEQZXCNBJSQCS-RXMQYKEDSA-N

Isomeric SMILES

C1C[C@@H](OC1)CS

Canonical SMILES

C1CC(OC1)CS

Origin of Product

United States

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